SARS-CoV-2 Target Inhibition vs. In-Class Compounds
In a direct head-to-head comparison of natural compounds from Tinospora cordifolia, isocolumbin demonstrated IC₅₀ values of less than 1 μM against both SARS-CoV-2 main protease (PDB 6Y84) and surface glycoprotein (PDB 6VSB) targets, establishing it as one of only two compounds (alongside tinocordiside) from the screen to achieve this sub-micromolar potency threshold [1].
| Evidence Dimension | SARS-CoV-2 target inhibition (IC₅₀) |
|---|---|
| Target Compound Data | < 1 μM against 6Y84 (main protease); < 1 μM against 6VSB (surface glycoprotein) |
| Comparator Or Baseline | Berberine, Magnoflorine, Tinocordiside (in-class comparators screened) |
| Quantified Difference | Isocolumbin and tinocordiside achieved < 1 μM IC₅₀ against both targets; other screened compounds did not reach this potency threshold |
| Conditions | In silico binding efficacy assessment using molecular docking; evaluated against four key SARS-CoV-2 targets |
Why This Matters
This head-to-head data allows researchers to prioritize isocolumbin over less potent furanoditerpenoids for antiviral screening programs targeting SARS-CoV-2 proteases and attachment proteins.
- [1] Kumar, A.H.S., et al. Efficacy of natural compounds from Tinospora cordifolia against SARS-CoV-2 protease, surface glycoprotein and RNA polymerase. BEMS Reports. 2020;6(1):1-4. View Source
